molecular formula C5H5N5OS B1473333 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine CAS No. 1448123-69-0

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1473333
CAS No.: 1448123-69-0
M. Wt: 183.19 g/mol
InChI Key: YNPHZSNTHUFWPL-UHFFFAOYSA-N
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Description

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C5H5N5OS and its molecular weight is 183.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole scaffold, such as this one, have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . These compounds can strongly interact with biomolecules, such as proteins and DNA .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can produce mesoionic salts, which can strongly interact with biomolecules (proteins and dna) . This interaction could potentially alter the function of these biomolecules, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it can be inferred that multiple pathways may be affected.

Result of Action

Based on the known biological activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may have potential therapeutic effects in various conditions, including cancer, diabetes, hypertension, inflammation, viral infections, and microbial infections.

Biochemical Analysis

Biochemical Properties

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as proteins and DNA, altering their structure and function. This compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, where it influences cellular metabolism and apoptosis.

Properties

IUPAC Name

5-(3-methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c1-2-7-4(12-10-2)3-8-9-5(6)11-3/h1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPHZSNTHUFWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.